N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Description
This compound features a 1,4-dihydropyridin-4-one core substituted with a hydroxymethyl group at position 2 and a 4-fluorophenylmethoxy group at position 3. The dihydropyridinone ring is linked via an acetamide moiety to a 2,5-dimethoxyphenyl group. The hydroxymethyl group may enhance solubility, while the fluorophenyl and dimethoxyphenyl substituents could influence target binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6/c1-30-18-7-8-21(31-2)19(10-18)25-23(29)12-26-11-22(20(28)9-17(26)13-27)32-14-15-3-5-16(24)6-4-15/h3-11,27H,12-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOPHQPIZLHJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic rings : The presence of 2,5-dimethoxyphenyl and 4-fluorophenyl groups enhances lipophilicity and potential interactions with biological targets.
- Dihydropyridine core : This moiety is commonly associated with calcium channel blockers and has implications in cardiovascular health.
- Hydroxymethyl and acetamide functional groups : These contribute to the compound's solubility and reactivity.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The compound might interact with various receptors, influencing signal transduction pathways related to cell growth and apoptosis.
- Antioxidant Properties : Some studies have indicated that compounds with similar structures exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The observed IC50 values ranged from 10 µM to 30 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC-3 (Prostate Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting antiviral activity. The compound has been shown to inhibit the replication of certain viruses in cell culture models, indicating potential applications in antiviral therapies .
Case Studies
-
Study on Anticancer Efficacy :
- A recent study evaluated the efficacy of this compound against human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V positivity in treated cells compared to controls .
-
Antiviral Screening :
- Another investigation focused on the compound's ability to inhibit viral replication. Using a plaque assay method, it was found that the compound reduced viral load significantly in infected cell cultures, suggesting a mechanism that may involve interference with viral entry or replication processes .
Scientific Research Applications
Pharmacological Applications
This compound has been studied for its potential effects on various biological targets:
- Antitumor Activity : Preliminary studies indicate that derivatives of dihydropyridine compounds exhibit cytotoxic effects against cancer cell lines. This compound's structure suggests it may enhance such activity through modulation of cellular pathways involved in tumor growth and proliferation.
- Neuroprotective Effects : Research is ongoing into the neuroprotective properties of similar compounds. The presence of the methoxy and hydroxymethyl groups may contribute to antioxidant activities, potentially offering protective effects against neurodegenerative diseases.
- Antimicrobial Properties : Some studies have shown that compounds with similar structures can exhibit antimicrobial activity. This raises the possibility that N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide may also possess such properties.
Antitumor Activity
A study published in Cancer Letters examined the effects of dihydropyridine derivatives on various cancer cell lines. The results indicated that certain structural modifications led to increased cytotoxicity and apoptosis induction in cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent .
Neuroprotection
Research published in Journal of Medicinal Chemistry investigated the neuroprotective effects of similar dihydropyridine compounds. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, potentially leading to therapeutic applications in conditions like Alzheimer's disease .
Antimicrobial Activity
In a study featured in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial properties of various methoxy-substituted compounds. The results indicated significant antibacterial activity against Gram-positive bacteria, which could imply similar potential for this compound .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The compound’s dihydropyridinone core distinguishes it from analogs with triazolo-pyrimidine () or hexan-derived backbones (). For example:
Key Observations :
- Dihydropyridinone vs. Triazolo-pyrimidine: The triazolo-pyrimidine core in introduces nitrogen-rich heterocyclic rigidity, which may enhance binding to enzymes like kinases or proteases compared to the more flexible dihydropyridinone ring .
- Substituent Effects: The fluorophenylmethoxy group in the main compound provides steric bulk and electron-withdrawing properties, contrasting with the fluorophenylamino group in , which could enable hydrogen bonding .
- Acetamide Linkage : Both the main compound and ’s hexan derivatives (e.g., entry g) utilize acetamide spacers, but the latter’s chiral hydroxy and diphenyl groups suggest a role in stereoselective interactions .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the main compound are unavailable, inferences can be drawn from analogs:
- Solubility : The hydroxymethyl group in the main compound may improve aqueous solubility relative to ’s methyl-substituted triazolo-pyrimidine, which is more lipophilic .
- Metabolic Stability: The 4-fluorophenyl group in the main compound could reduce oxidative metabolism compared to non-halogenated analogs, as seen in fluorinated pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound, particularly in achieving high yields and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent, temperature, stoichiometry). For analogous acetamide derivatives, protocols involve coupling reactions using potassium carbonate in DMF under mild conditions, followed by TLC monitoring and purification via precipitation . Key steps include:
- Precursor activation : Chloroacetylation of intermediates to enhance reactivity.
- Workup : Addition of water to precipitate the product, minimizing side reactions.
- Characterization : Use of IR, NMR, and mass spectrometry to confirm structural integrity (e.g., IR peaks for -NH at ~3468 cm⁻¹, aromatic protons at δ 6.9–7.5 ppm in ¹H NMR) .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for verifying substituent positions (e.g., methoxy groups at δ 3.8 ppm, aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 430.2 [M+1] for a related compound) .
- HPLC-PDA : Detects impurities at levels <0.1%, critical for pharmacological studies (see impurity profiling in ) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact.
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if inhaled or ingested .
- Toxicity Data : While specific data for this compound is limited, related acetamides show low acute toxicity in mice (LD₅₀ >1000 mg/kg), but chronic exposure risks require evaluation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the 4-fluorophenylmethoxy group in modulating biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs with/without the 4-fluorophenylmethoxy moiety in in vitro assays (e.g., enzyme inhibition, receptor binding).
- Computational Modeling : Density Functional Theory (DFT) to analyze electronic effects of fluorine substitution on binding affinity .
- Metabolic Stability : Assess the group’s impact on pharmacokinetics using microsomal assays .
Q. What strategies resolve contradictions in impurity profiles observed across different synthetic batches?
- Methodological Answer :
- Root-Cause Analysis : Investigate variations in reaction conditions (e.g., temperature, catalyst purity) using Design of Experiments (DoE).
- Advanced Chromatography : Employ UPLC-MS/MS to identify trace impurities (e.g., isomers or degradation products) .
- Process Analytical Technology (PAT) : Real-time monitoring to ensure consistency in intermediate formation .
Q. How can catalytic systems (e.g., palladium-based) improve the efficiency of key cyclization steps in the synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/Xantphos systems for reductive cyclization of nitro intermediates, optimizing CO surrogate selection (e.g., formic acid derivatives) .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps.
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
Q. What in vitro/in vivo models are appropriate for evaluating the compound’s hypoglycemic or anticancer potential?
- Methodological Answer :
- In Vitro : Glucose uptake assays in 3T3-L1 adipocytes or cytotoxicity screens in cancer cell lines (e.g., MCF-7, HCT-116) .
- In Vivo : Use diabetic rodent models (e.g., streptozotocin-induced Wistar rats) for hypoglycemic activity, with dose-ranging studies (10–100 mg/kg) .
- Biomarker Analysis : Measure serum insulin, glucose, and liver enzymes to assess efficacy/toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
